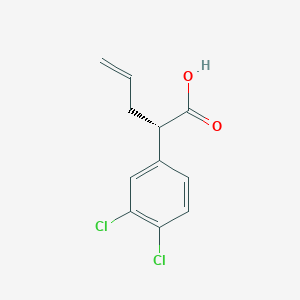

(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid

Description

(S)-2-(3,4-Dichlorophenyl)pent-4-enoic acid is a chiral carboxylic acid featuring a pent-4-enoic acid backbone substituted with a 3,4-dichlorophenyl group at the second carbon. The stereochemistry (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. This compound is structurally related to intermediates in microbial degradation pathways of polycyclic aromatic hydrocarbons (PAHs) and shares functional similarities with bioactive molecules targeting lipid metabolism, enzyme inhibition, or renal toxicity .

Properties

IUPAC Name |

(2S)-2-(3,4-dichlorophenyl)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O2/c1-2-3-8(11(14)15)7-4-5-9(12)10(13)6-7/h2,4-6,8H,1,3H2,(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZNUENYSGBIBF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570641 | |

| Record name | (2S)-2-(3,4-Dichlorophenyl)pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147643-57-0 | |

| Record name | (2S)-2-(3,4-Dichlorophenyl)pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Catalysis Using Palladium Complexes

A prominent method involves palladium-catalyzed allylic amination followed by asymmetric-rearrangement. In this approach, a racemic allylic precursor undergoes dynamic kinetic resolution in the presence of a chiral palladium catalyst. For example, Pd(dba) combined with a chiral phosphine ligand (e.g., L3-PiMe2 ) and Mg(OTf) as a Lewis acid achieves up to 92% ee for the (S)-enantiomer.

-

Substrate Preparation : 4-Allylbenzaldehyde (5.0 mmol) is reduced with NaBH in methanol to yield the corresponding alcohol.

-

Coupling Reaction : The alcohol is coupled with a protected amino acid derivative using DCC and DMAP in dichloromethane.

-

Asymmetric Amination : The intermediate undergoes Pd-catalyzed amination with 2,5-DTBQ as an oxidant and NaCO as a base at 50°C for 24 hours.

-

Hydrolysis : The product is hydrolyzed under acidic conditions to furnish the carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 4 mol% Pd(dba) |

| Ligand | L3-PiMe2 (10 mol%) |

| Temperature | 50°C |

| Reaction Time | 24 hours |

| Enantiomeric Ratio | 92:8 (S:R) |

Chiral Auxiliary-Mediated Synthesis

Alternative routes employ chiral auxiliaries to temporarily enforce stereocontrol. For instance, (R)- or (S)-Pantolactone derivatives are used to form diastereomeric intermediates, which are separated chromatographically before cleavage of the auxiliary.

Procedure Highlights :

-

Auxiliary Attachment : 3,4-Dichlorophenylmagnesium bromide is reacted with a chiral pantolactone-derived ester.

-

Alkylation : The enolate intermediate is alkylated with allyl bromide.

-

Diastereomer Separation : Column chromatography (petroleum ether/ethyl acetate) isolates the desired diastereomer.

-

Acid Liberation : Hydrolysis with LiOH in THF/water yields the (S)-acid.

Optimization Insights :

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic esters offers a biocatalytic route. Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the (R)-ester, leaving the (S)-enantiomer intact.

Typical Conditions :

-

Substrate: Racemic ethyl 2-(3,4-dichlorophenyl)pent-4-enoate.

-

Enzyme: CAL-B (20 mg/mmol substrate).

-

Solvent: Phosphate buffer (pH 7.0)/isooctane biphasic system.

-

Conversion: 45% at 24 hours (theoretical maximum 50%).

Performance Metrics :

| Parameter | Value |

|---|---|

| ee (S-acid) | >99% |

| Yield | 40% |

| Temperature | 37°C |

Reaction Optimization and Challenges

Catalyst Screening

Palladium catalysts paired with chiral ligands dominate asymmetric methods. Comparative studies reveal that PPh -derived ligands afford moderate ee (≤70%), whereas BINAP and PHOX ligands achieve >90% ee but require higher loadings (10 mol%).

Ligand Impact Table :

| Ligand | ee (%) | Yield (%) |

|---|---|---|

| PPh | 68 | 55 |

| (R)-BINAP | 92 | 62 |

| (S)-PHOX | 89 | 58 |

Solvent and Temperature Effects

Nonpolar solvents (e.g., toluene ) favor enantioselectivity but slow reaction rates, while acetonitrile accelerates kinetics at the cost of ee (5–10% drop). Optimal temperatures balance these factors, with 50°C identified as a compromise.

Analytical Characterization

Chiral HPLC Validation

Enantiomeric purity is quantified using chiral stationary phases (e.g., Daicel Chiralpak IA ). Typical conditions:

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 3H, Ar–H), 5.82–5.75 (m, 1H, CH=CH), 3.12 (q, J = 7.1 Hz, 1H, CHCOH), 2.51–2.45 (m, 2H, CH).

Industrial-Scale Considerations

Large-scale production faces hurdles in catalyst recovery and cost. Immobilized enzymes (e.g., CAL-B on Eupergit C ) and heterogeneous palladium catalysts (e.g., Pd/C ) are under investigation to improve sustainability .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

(S)-DCPEA has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Research indicates that (S)-DCPEA exhibits cytotoxic effects against various cancer cell lines. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that it interferes with tubulin polymerization, leading to apoptosis in cancer cells. Specifically, it showed significant activity against breast, colon, and lung cancer cell lines.

- Anti-inflammatory Effects : Studies have suggested that (S)-DCPEA may inhibit pathways associated with inflammation. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary investigations have shown that (S)-DCPEA exhibits antifungal activity against various fungal strains. This suggests its potential as a lead compound for developing novel antifungal agents.

Synthesis and Industrial Applications

(S)-DCPEA serves as a valuable building block in organic synthesis and pharmaceutical development. It is synthesized using starting materials like 3,4-dichlorobenzene and pent-4-enoic acid under specific reaction conditions involving catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).

Industrial Applications:

- Used as an intermediate in the synthesis of various pharmaceuticals.

- Explored for developing new materials due to its unique chemical properties.

Case Study 1: Anticancer Research

A pivotal study highlighted the compound's ability to induce apoptosis in cancer cell lines through mitochondrial pathways. The findings suggest that (S)-DCPEA could be further developed into a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, (S)-DCPEA was shown to significantly reduce inflammatory markers, indicating its potential for treating conditions like arthritis or other inflammatory diseases.

Mechanism of Action

The mechanism of action of (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Position : The 3,4-dichlorophenyl group in the target compound contrasts with 3,5-dichlorophenyl (NDPS) and 2,3-dichlorophenyl (thiazole-carboxylic acid). Positional differences influence metabolic activation (e.g., NDPS causes nephrotoxicity via 3,5-dichloro substitution) and biological target interactions .

- Backbone Variations: The pent-4-enoic acid moiety distinguishes the target compound from succinimide (NDPS) or thiazole-carboxylic acid derivatives. Pent-4-enoic acids may exhibit greater conformational flexibility, affecting enzyme binding or degradation pathways .

- Stereochemistry: The (S)-configuration is a critical differentiator. For example, (S,E)-5-Chloro-2-isopropylpent-4-enoic acid shares the chiral center but lacks the dichlorophenyl group, highlighting the role of aromatic substitution in activity .

Metabolic and Degradation Pathways

The target compound is structurally analogous to intermediates in PAH degradation. For instance, trans-2,3-dioxo-5-(2’-hydroxyphenyl)-pent-4-enoic acid (compound 33 in ) arises from meta-cleavage of naphthalene-1,2-diol. Unlike the target compound, this dioxo derivative undergoes further catabolism via phthalic acid pathways, suggesting that substituents (e.g., hydroxyl vs. dichloro groups) dictate metabolic fate . In contrast, NDPS is metabolized by hepatic cytochrome P450 to nephrotoxic hydroxylated derivatives, underscoring how backbone rigidity (succinimide vs. pentenoic acid) affects toxicity profiles .

Biological Activity

(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biological research.

Chemical Structure and Synthesis

The compound is characterized by a dichlorophenyl group attached to a pent-4-enoic acid backbone. The synthesis typically involves starting materials such as 3,4-dichlorobenzene and pent-4-enoic acid , often utilizing catalysts like palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) under inert conditions.

The biological activity of (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid is thought to arise from its interactions with various molecular targets, including enzymes and receptors. The compound may influence pathways related to:

- Signal transduction

- Gene expression

- Metabolic activity

These interactions can lead to various physiological effects, which are currently under investigation for therapeutic applications.

Pharmacological Properties

Research indicates that (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid exhibits potential anti-inflammatory and anticancer activities. These properties are attributed to its ability to modulate inflammatory pathways and inhibit tumor growth in preclinical studies. For instance, it has been shown to affect the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

1. Anticancer Activity

A study focusing on the anticancer effects of (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid demonstrated significant cytotoxicity against various cancer cell lines. The compound induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This suggests its potential as a chemotherapeutic agent.

2. Anti-inflammatory Effects

Another research effort highlighted the compound's anti-inflammatory effects in animal models of inflammation. Administration of (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential utility in treating inflammatory diseases.

Data Table: Biological Activities Summary

| Biological Activity | Effect/Outcome | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Enzyme inhibition | Modulates specific enzyme activities |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid, and how can enantiomeric purity be preserved during synthesis?

- Methodology :

- Step 1 : Start with a chiral precursor (e.g., (S)-2-amino acids) to ensure stereochemical control. Use asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution to maintain enantiomeric integrity.

- Step 2 : Introduce the 3,4-dichlorophenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, ensuring regioselectivity by optimizing reaction temperature and catalyst loading.

- Step 3 : Protect the carboxylic acid group during synthesis (e.g., using tert-butyl esters) to prevent side reactions. Final deprotection with trifluoroacetic acid (TFA) yields the target compound.

- Validation : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times with racemic standards .

Q. Which analytical techniques are most reliable for characterizing (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid, and how should purity thresholds be validated?

- Methodology :

- NMR : Use - and -NMR to confirm structural integrity, focusing on olefinic protons (δ 5.2–5.8 ppm) and chlorine substituents.

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Validate against certified reference standards (e.g., USP/EP guidelines) .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS/MS ensures molecular weight accuracy (±2 ppm).

- Acceptance Criteria : Purity ≥95% (HPLC area%), with no single impurity >0.5% .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or pharmacological interactions of (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid?

- Methodology :

- Step 1 : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities with target receptors (e.g., enzymes or ion channels).

- Step 2 : Perform DFT calculations (e.g., Gaussian 16) to analyze electronic properties (HOMO/LUMO energies) and predict regioselectivity in reactions.

- Step 3 : Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements). Cross-reference results with PubChem bioactivity datasets .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology :

- Systematic Replication : Repeat assays under identical conditions (pH, temperature, solvent) to isolate protocol variability.

- Variable Isolation : Test compound stability under assay conditions (e.g., DMSO stock solutions vs. fresh preparations).

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify trends or outliers. Reference methodologies from surface chemistry contradiction resolution .

Q. How should stability studies be designed to evaluate (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid under varying experimental conditions?

- Methodology :

- Accelerated Aging : Store samples at 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC and identify degradants using LC-MS.

- Photostability : Expose to UV light (ICH Q1B) to assess photosensitivity.

- Solution Stability : Test in buffers (pH 1–10) at 25°C. Use kinetic modeling (Arrhenius equation) to predict shelf-life .

Q. What advanced techniques optimize the enantioselective synthesis of this compound for scalable research applications?

- Methodology :

- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis (e.g., Ru-based catalysts) with in-situ racemization to achieve >99% ee.

- Flow Chemistry : Use microreactors to enhance heat/mass transfer and reduce reaction time. Monitor ee in real-time via inline chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.